molecular formula C7F16O2S B1583414 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- CAS No. 335-71-7

1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-

Cat. No.: B1583414
CAS No.: 335-71-7
M. Wt: 452.11 g/mol
InChI Key: FBIOXUYLJVKPPG-UHFFFAOYSA-N
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Description

1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- (CAS 335-71-7), is a perfluoroalkyl sulfonyl fluoride (PASF) with a fully fluorinated seven-carbon chain (C7) and a sulfonyl fluoride (-SO₂F) functional group. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their high thermal and chemical stability due to strong C-F bonds. The sulfonyl fluoride group confers reactivity, making it a precursor for surfactants, polymers, and other fluorinated derivatives .

Structurally, the compound is defined by its pentadecafluoro substitution pattern, where all hydrogen atoms on the heptane backbone are replaced by fluorine, except for the terminal -SO₂F group. This configuration imparts hydrophobic and lipophobic properties, which are critical for applications in coatings, firefighting foams, and electronics .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonyl fluoride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7F16O2S/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIOXUYLJVKPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F
Source PubChem
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Molecular Formula

C7F15SO2F, C7F16O2S
Record name 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
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DSSTOX Substance ID

DTXSID9059830
Record name Perfluoroheptanesulphonyl fluoride
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Molecular Weight

452.11 g/mol
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CAS No.

335-71-7
Record name 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-1-heptanesulfonyl fluoride
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Record name 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
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Record name 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
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Record name Perfluoroheptanesulphonyl fluoride
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Record name Pentadecafluoroheptane-1-sulphonyl fluoride
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Mechanism of Action

Biological Activity

1-Heptanesulfonyl fluoride, specifically the compound 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-, is a perfluorinated compound that has garnered attention due to its unique properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, toxicity profiles, and environmental impact.

  • Chemical Name : 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
  • Molecular Formula : C7F15O2S
  • CAS Number : 335-71-7

The structure of this compound includes a sulfonyl fluoride group and a long-chain perfluorinated hydrocarbon tail. This unique configuration contributes to its chemical stability and hydrophobic characteristics.

Research indicates that 1-Heptanesulfonyl fluoride can interact with biological systems primarily through its effects on cellular membranes and protein interactions. The perfluorinated tail enhances the compound's lipophilicity, allowing it to integrate into lipid bilayers. This integration can disrupt membrane integrity and influence cellular signaling pathways.

Toxicity Profiles

Toxicological studies have shown that perfluorinated compounds (PFCs), including 1-Heptanesulfonyl fluoride, may exhibit various toxic effects:

  • Cytotoxicity : In vitro studies suggest that exposure to high concentrations can lead to cell death in certain cell lines.
  • Endocrine Disruption : Some findings indicate potential interference with hormonal signaling pathways.
  • Bioaccumulation : Due to its lipophilic nature, there are concerns regarding the bioaccumulation of this compound in aquatic organisms and its persistence in the environment.

Environmental Impact

The environmental persistence of 1-Heptanesulfonyl fluoride raises concerns regarding its long-term effects on ecosystems. Studies have indicated that compounds with similar structures have been classified as persistent organic pollutants (POPs), leading to bioaccumulation in wildlife and potential biomagnification through food chains .

Case Study 1: Aquatic Toxicity

A study conducted on the effects of perfluorinated compounds on aquatic life revealed that exposure to 1-Heptanesulfonyl fluoride resulted in significant mortality rates among fish species. The study highlighted the need for further research into the sub-lethal effects on growth and reproduction in aquatic organisms.

Case Study 2: Human Health Risks

Research assessing human exposure to PFCs has linked these compounds to various health issues. Epidemiological studies suggest associations between PFC exposure and adverse health outcomes such as immune dysfunction and developmental issues in children .

Table 1: Toxicological Data Summary

EndpointObserved EffectReference
CytotoxicityCell death at high concentrations
Endocrine disruptionHormonal signaling interference
Aquatic toxicityHigh mortality in fish

Table 2: Environmental Persistence Indicators

CompoundPersistence (t½)Bioaccumulation Potential (BCF)
1-Heptanesulfonyl fluoride>180 days (water)BCF >2000
Similar PFCs>60 days (water)BCF >5000

Comparison with Similar Compounds

Table 1: Key Structural Features of Perfluoroalkyl Sulfonyl Fluorides

Compound Name Carbon Chain Length Fluorination Pattern Functional Group CAS Number
1-Heptanesulfonyl fluoride (C7) 7 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro -SO₂F 335-71-7
Perfluorooctanesulfonyl fluoride (PFOSF, C8) 8 Fully fluorinated (17 F atoms) -SO₂F 307-35-7
1-Pentanesulfonyl fluoride (C5) 5 1,1,2,2,3,3,4,4,5,5,5-undecafluoro -SO₂F 375-81-
1-Hexanesulfonyl fluoride (C6) 6 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro -SO₂F 423-50-7

Key Observations :

  • The C7 compound bridges shorter-chain (C5–C6) and longer-chain (C8) homologs. Longer chains (e.g., PFOSF) exhibit higher molecular weights (e.g., PFOSF: ~526 g/mol vs. C7: ~448 g/mol) and greater persistence in environmental matrices .
  • Shorter chains (C5–C6) are less bioaccumulative but still regulated due to PFAS classification .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property C7 Sulfonyl Fluoride PFOSF (C8) C5 Sulfonyl Fluoride
Molecular Formula C₇F₁₅SO₂F C₈F₁₇SO₂F C₅F₁₁SO₂F
Molecular Weight (g/mol) ~448 (estimated) 526 366
Boiling Point Not reported 153–155°C (decomposes) Lower than C7/C8
LogP (Octanol-Water) ~5.78 (similar to sulfonamides) 6.45–7.5 ~4.2 (predicted)
Reactivity High (SO₂F undergoes hydrolysis) High (similar reactivity) Moderate

Functional Group Reactivity :

  • The sulfonyl fluoride group (-SO₂F) in all compounds undergoes hydrolysis to form sulfonic acids (e.g., 1-Heptanesulfonic acid, CAS 375-92-8) or reacts with amines to yield sulfonamides (e.g., N-ethyl derivatives, CAS 68957-62-0) .
  • C7 derivatives like N-ethylpentadecafluoroheptanesulfonamide (CAS 68957-62-0) are used in HPLC analysis, demonstrating their role in analytical chemistry .

Regulatory and Environmental Impact

Table 3: Regulatory Status and Environmental Persistence

Compound Regulatory Status Environmental Half-Life Key Concerns
C7 Sulfonyl Fluoride Listed under EPA TSCA §721.9582; significant new use restrictions Unknown (shorter than C8) Potential precursor to PFHpS (C7 PFAS)
PFOSF (C8) Globally restricted under Stockholm Convention; EPA TRI-listed >50 years Bioaccumulation, toxicity
C5 Sulfonyl Fluoride Monitored under TSCA; lower regulatory priority <10 years Shorter chain reduces bioaccumulation

Environmental Impact :

  • C7 sulfonic acid salts (e.g., potassium pentadecafluoroheptanesulfonate, CAS 60270-55-5) are classified as PFAS, with production volumes <0.1 tonne/year, indicating niche use .
  • PFOSF-derived compounds (e.g., perfluorooctanesulfonic acid, PFOS) are linked to endocrine disruption and immunotoxicity, driving stricter regulations compared to C7 analogs .

Preparation Methods

Description

Electrochemical fluorination is a primary industrial method for preparing perfluorinated sulfonyl fluorides, including compounds similar to 1-Heptanesulfonyl fluoride derivatives. The process involves dissolving the corresponding hydrocarbon sulfonyl fluoride precursor (e.g., heptanesulfonyl fluoride) in anhydrous liquid hydrogen fluoride (HF) and passing an electrical current through the solution. This results in the replacement of all hydrogen atoms on the alkyl chain with fluorine atoms, yielding the perfluorinated sulfonyl fluoride.

Key Features

  • Reaction:
    $$ \text{C}7\text{H}{15}\text{SO}2\text{F} + 15 \text{F}^- \rightarrow \text{C}7\text{F}{15}\text{SO}2\text{F} + 15 \text{H}^+ + 30 e^- $$

  • Product Composition:
    The product is typically a mixture of linear and branched isomers, with approximately 70-80% linear chains and 20-30% branched isomers, depending on process control.

  • Yield:
    Yields for perfluorinated sulfonyl fluorides via ECF vary; for example, perfluorooctanesulfonyl fluoride (POSF) yields are around 25%, with shorter chain analogues generally giving better yields.

  • Advantages:

    • Established industrial process
    • Scalable for large production
    • Produces highly fluorinated compounds directly from hydrocarbon precursors
  • Disadvantages:

    • Requires handling of anhydrous HF, a highly corrosive and hazardous material
    • Produces mixtures of isomers requiring further purification
    • Environmental concerns due to persistence and toxicity of products

Research and Industrial Context

Major manufacturers historically used ECF for perfluorinated sulfonyl fluorides production but are increasingly moving away from this method due to environmental and safety concerns. The process remains relevant for producing 1-Heptanesulfonyl fluoride analogs with perfluorinated chains.

Synthesis via Perfluoroalkanesulfonyl Fluoride Precursors

Description

Perfluoroalkanesulfonyl fluorides such as 1-Heptanesulfonyl fluoride derivatives can be synthesized by reacting suitable sulfonyl fluoride precursors with fluorinating agents or by modifying existing perfluoroalkanesulfonyl fluorides.

Typical Synthetic Route

  • Starting from non-fluorinated or partially fluorinated alkyl sulfonyl fluorides.
  • Applying fluorination or substitution reactions to introduce fluorine atoms.
  • Using perfluoroalkanesulfonyl fluorides as intermediates for further functionalization.

Example from Literature

  • Perfluoroalkanesulfonyl fluorides are synthesized industrially by reaction of the corresponding alkyl sulfonyl fluoride with fluorinating agents or via electrochemical fluorination.
  • Subsequent modifications include reactions with amines to form perfluoroalkanesulfonamides, which are useful intermediates for further chemical transformations.

Catalytic Dehydrofluorination and Isomerization Processes

Description

Advanced catalytic processes have been developed to prepare perfluoroalkenyl sulfonyl fluorides, which can be precursors or related compounds to perfluoroalkyl sulfonyl fluorides. These involve dehydrofluorination of hydro-perfluoroalkyl sulfonyl fluorides over catalysts at elevated temperatures.

Process Details

  • Starting Materials: 2-hydro-perfluoroalkyl sulfonyl fluorides (e.g., Rf-CF2-CFH-SO2F).
  • Catalysts: Chromium oxide supported on KCl or oxides such as CaO, MgO, ZnO, SiO2.
  • Conditions:
    • Temperature range: 150–630°C (specific reactions at 508–517°C for vinyl sulfonyl fluoride).
    • Reduced pressure or atmospheric pressure continuous flow reactors.
  • Outcomes:
    • Conversion rates around 51%.
    • Yields up to 61% for perfluoroalkenyl sulfonyl fluorides.

Advantages

  • Economically favorable temperature and pressure conditions.
  • Use of readily available and inexpensive catalysts.
  • Avoids additional steps such as hydrolysis of sultone precursors.

Reference Reaction Scheme (Simplified)

$$
\text{Rf-CF}2\text{-CFH-SO}2\text{F} \xrightarrow[\text{Catalyst}]{450-630^\circ C} \text{Rf-CF=CF-SO}_2\text{F} + HF
$$

This process is relevant for producing perfluorinated sulfonyl fluoride derivatives with unsaturation, which can be further transformed into saturated analogs like 1-Heptanesulfonyl fluoride derivatives.

Summary Table of Preparation Methods

Method Starting Material Key Conditions Catalysts/Reagents Yield/Notes
Electrochemical Fluorination (ECF) Heptanesulfonyl fluoride (C7H15SO2F) Anhydrous HF, electrical current None (electrolysis) ~25–30% yield, mixture of linear/branched isomers
Catalytic Dehydrofluorination/Isomerization 2-hydro-perfluoroalkyl sulfonyl fluorides 150–630°C, reduced or atmospheric pressure Cr2O3/KCl, CaO, MgO, ZnO, SiO2 Conversion ~51%, yield ~61% for alkenyl sulfonyl fluorides
Reaction with Amines and Alkylation Perfluoroalkanesulfonyl fluoride Mild conditions, various solvents Amines, alkyl halides Good yields for sulfonamide derivatives

Research Findings and Notes

  • The ECF method remains the most direct industrial route to perfluorinated sulfonyl fluorides but produces isomeric mixtures and involves hazardous HF handling.

  • The catalytic dehydrofluorination process offers a more economically favorable and potentially cleaner alternative for producing perfluoroalkenyl sulfonyl fluorides, which can be precursors to saturated derivatives like 1-Heptanesulfonyl fluoride.

  • Functionalization of perfluoroalkanesulfonyl fluorides via amine reactions and alkylation is well-documented for producing various derivatives but is a secondary step after obtaining the sulfonyl fluoride core.

  • No direct, widely published synthesis exclusively for 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- was found in the literature, but the above methods are applicable and form the basis for its preparation.

Q & A

Q. What are the standard methods for synthesizing 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-?

Synthesis typically involves fluorination of heptanesulfonyl precursors using perfluorinating agents such as sulfur tetrafluoride (SF₄) or electrochemical fluorination. Key steps include maintaining anhydrous conditions to avoid hydrolysis and controlling reaction temperatures to optimize yield. Characterization via NMR (¹⁹F and ¹H) and mass spectrometry is critical to confirm purity and structure .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies should employ accelerated degradation experiments using aqueous solutions at pH 2–12 and temperatures ranging from 25°C to 80°C. Analytical techniques like high-resolution LC-MS/MS can track decomposition products, while fluorine-specific detection (e.g., ion chromatography) quantifies fluoride release. Stability is influenced by the strong C-F bonds and sulfonyl fluoride group reactivity .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is optimal for detecting fluorinated impurities. For non-volatile byproducts, ultra-high-performance liquid chromatography (UHPLC) paired with quadrupole time-of-flight (Q-TOF) MS provides high sensitivity. Cross-validate results with ¹⁹F NMR to resolve structural ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain the environmental persistence of this compound as a PFAS?

The compound’s persistence arises from the strength of C-F bonds (bond energy ~485 kJ/mol) and resistance to hydrolytic, microbial, and photolytic degradation. Advanced studies should combine computational modeling (e.g., DFT for bond dissociation energies) with long-term environmental simulations to predict degradation pathways. Regulatory reports classify it under PFAS with high bioaccumulation potential .

Q. How does this compound interact with polymer matrices in functional coatings?

Its sulfonyl fluoride group acts as a reactive site for covalent bonding with hydroxyl or amine groups in polymers. Researchers should use surface plasmon resonance (SPR) or atomic force microscopy (AFM) to study adhesion kinetics. Comparative studies with shorter-chain PFAS (e.g., perfluorobutanesulfonyl fluoride) reveal chain-length-dependent hydrophobicity and thermal stability .

Q. What strategies mitigate analytical interference when studying degradation byproducts of this compound?

Matrix-matched calibration and isotope dilution (e.g., ¹³C-labeled internal standards) reduce matrix effects in environmental samples. For complex mixtures, employ orthogonal separation methods such as hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS. Collaborative studies using interlaboratory validation ensure reproducibility .

Q. How can computational models predict the compound’s behavior in biological systems?

Molecular dynamics (MD) simulations using force fields parameterized for fluorinated systems (e.g., OPLS-AA) can predict membrane permeability and protein binding. Validate models with in vitro assays (e.g., phospholipid bilayer permeability tests) and compare with experimental data from cytotoxicity studies .

Methodological Notes

  • Experimental Design : Always include negative controls (e.g., non-fluorinated analogs) to isolate PFAS-specific effects. For environmental studies, use EPA-recommended PFAS sampling protocols to avoid cross-contamination .
  • Data Contradictions : Discrepancies in degradation half-lives may arise from differing experimental conditions (e.g., UV intensity in photolysis studies). Reconcile data by standardizing test protocols across labs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
Reactant of Route 2
1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-

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